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Introduction
AMG-458 is a potent and selective, orally bioavailable, ATP-competitive small molecule

inhibitor of the c-Met receptor tyrosine kinase.[1] Deregulation of the c-Met signaling pathway,

often through overexpression of c-Met or its ligand, hepatocyte growth factor (HGF), is

implicated in the tumorigenesis and metastasis of various human cancers.[2][3] AMG-458 has

demonstrated significant anti-tumor activity in preclinical models by effectively blocking c-Met

phosphorylation and downstream signaling.[1] This technical guide provides a comprehensive

overview of the key preclinical findings for AMG-458, including its in vitro and in vivo efficacy,

pharmacokinetic profile, and mechanism of action.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of AMG-458.

Table 1: In Vitro Inhibitory Activity of AMG-458
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Target/Cell Line Parameter Value (nM) Reference

Human c-Met

(enzymatic)
Kᵢ 1.2 [2][4]

Mouse c-Met

(enzymatic)
Kᵢ 2.0 [2][5]

Wild-type c-Met

(enzymatic)
Kᵢ 1.2 [6]

c-MetH1094R

(enzymatic)
Kᵢ 0.5 [6]

c-MetV1092I

(enzymatic)
Kᵢ 1.1 [6]

c-MetD1228H

(enzymatic)
Kᵢ 2.2 [6]

c-Met Enzymatic

Activity
IC₅₀ 2 [1]

c-Met Phosphorylation

(PC3 cells)
IC₅₀ 60 [1][3][4][6]

c-Met Phosphorylation

(CT26 cells)
IC₅₀ 120 [3][4][6]

c-Met Phosphorylation

(Huvec cells)
IC₅₀ 690 [3]

Table 2: In Vivo Efficacy of AMG-458 in Xenograft Models
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Xenograft
Model

Parameter Value (mg/kg)

Associated
Plasma
Concentration
(AUC₀₋₂₄)

Reference

NIH-3T3/TPR-

Met (ligand-

independent)

ED₅₀ 12 96 µMh [1]

U-87 MG

glioblastoma

(ligand-

dependent)

ED₅₀ 16 130 µMh [1]

NIH-3T3/TPR-

Met
ED₉₀ ~34 Not Reported [3]

U-87 MG

glioblastoma
ED₉₀ ~59 Not Reported [3]

HGF-mediated c-

Met

phosphorylation

(mouse liver)

ED₉₀ ~30
~15 µM at 6

hours
[4]

Table 3: Pharmacokinetic Parameters of AMG-458

Species
Clearance (CL)
(L/h)/kg

Volume of
Distribution
(Vₛₛ) (L/kg)

Half-life (t₁/₂)
(h)

Reference

Mouse 0.16 0.31 1.3 [2]

Rat 0.73 0.62 1.0 [2]

Table 4: Metabolic Stability of AMG-458 in Liver Microsomes
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Species Intrinsic Clearance (Clᵢₙₜ) (µL/min)/mg

Mouse <5

Rat 62

Dog 8

Monkey 8

Human 18

Mechanism of Action and Signaling Pathway
AMG-458 exerts its anti-tumor effects by inhibiting the c-Met receptor tyrosine kinase.[1] Upon

binding of its ligand, HGF, c-Met undergoes dimerization and autophosphorylation, creating

docking sites for various downstream signaling molecules. This activation cascade promotes

cell survival, proliferation, migration, and invasion.[2][3] AMG-458, as an ATP-competitive

inhibitor, prevents this initial phosphorylation step. Preclinical studies have shown that inhibition

of c-Met by AMG-458 leads to a reduction in the phosphorylation of downstream effectors,

including Akt and Erk.[4] The combination of AMG-458 with radiation therapy has been shown

to synergistically increase apoptosis in the H441 non-small cell lung cancer cell line, an effect

correlated with the reduction of p-Akt and p-Erk levels.[4]
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Caption: AMG-458 inhibits c-Met signaling, leading to reduced cell proliferation, survival, and
migration, and increased apoptosis.

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of AMG-458 are proprietary.

However, based on the published literature, the following sections outline the likely

methodologies employed in key experiments.

In Vitro c-Met Enzymatic Assay
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This assay is designed to determine the direct inhibitory effect of AMG-458 on the enzymatic

activity of the c-Met kinase.

Reagents

Procedure

Recombinant c-Met

Incubate reagents

Substrate (e.g., Poly-Glu-Tyr)

ATP

AMG-458 (various concentrations)

Stop reaction Detect phosphorylation Data analysis
Calculate IC₅₀

Click to download full resolution via product page

Caption: Workflow for a typical in vitro c-Met enzymatic assay.

Methodology:

Reagents: Recombinant human or mouse c-Met kinase domain, a generic tyrosine kinase

substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and serial dilutions of AMG-458.

Reaction Setup: The reaction is typically performed in a 96- or 384-well plate. The c-Met

enzyme, substrate, and varying concentrations of AMG-458 are pre-incubated.

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is

then incubated at a controlled temperature (e.g., 30°C) for a specific duration.

Detection: The level of substrate phosphorylation is quantified. This can be achieved through

various methods, such as ELISA-based assays using an anti-phosphotyrosine antibody

conjugated to a reporter enzyme (e.g., HRP) or radiometric assays measuring the

incorporation of ³²P-ATP.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1684692?utm_src=pdf-body
https://www.benchchem.com/product/b1684692?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684692?utm_src=pdf-body
https://www.benchchem.com/product/b1684692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The results are plotted as the percentage of inhibition versus the

concentration of AMG-458. The IC₅₀ value, the concentration of the inhibitor required to

reduce enzyme activity by 50%, is then calculated using non-linear regression analysis.

Cellular c-Met Phosphorylation Assay
This cell-based assay measures the ability of AMG-458 to inhibit HGF-induced c-Met

phosphorylation in a cellular context.

Methodology:

Cell Culture: Cancer cell lines with known c-Met expression (e.g., PC3, CT26, H441) are

cultured to sub-confluency.

Serum Starvation: Cells are serum-starved for a period (e.g., 18-24 hours) to reduce basal

levels of receptor tyrosine kinase activation.

Inhibitor Treatment: Cells are pre-treated with various concentrations of AMG-458 for a

defined time (e.g., 1-2 hours).

HGF Stimulation: Cells are then stimulated with HGF for a short period (e.g., 15-30 minutes)

to induce c-Met phosphorylation.

Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is

determined using a standard method like the BCA assay.

Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-

PAGE and transferred to a membrane. The membrane is probed with primary antibodies

specific for phosphorylated c-Met (p-c-Met) and total c-Met.

Detection and Analysis: Following incubation with a secondary antibody, the protein bands

are visualized. The band intensities are quantified, and the ratio of p-c-Met to total c-Met is

calculated to determine the extent of inhibition at each AMG-458 concentration.

In Vivo Xenograft Tumor Models
These studies assess the anti-tumor efficacy of AMG-458 in a living organism.
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Caption: General workflow for in vivo xenograft model studies.

Methodology:
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Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent

rejection of human tumor cells.

Cell Implantation: Human cancer cells, such as U-87 MG (ligand-dependent) or NIH-3T3

cells engineered to express the constitutively active TPR-Met fusion protein (ligand-

independent), are injected subcutaneously into the flanks of the mice.[1]

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). The animals are then randomized into treatment and control groups.

Drug Administration: AMG-458 is administered orally, typically once or twice daily, at various

dose levels (e.g., 30 mg/kg, 100 mg/kg).[4] The vehicle used for the control group is

administered in the same manner.

Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using

calipers. Animal body weight is also monitored as an indicator of toxicity.

Endpoint and Analysis: The study is concluded when tumors in the control group reach a

predetermined size. The anti-tumor activity is evaluated by comparing the tumor growth in

the treated groups to the control group. ED₅₀ (the dose required to achieve 50% of the

maximum tumor growth inhibition) can be calculated. At the end of the study, tumors and

plasma may be collected for pharmacokinetic and pharmacodynamic analyses.

Conclusion
The preclinical data for AMG-458 strongly support its profile as a potent, selective, and orally

bioavailable inhibitor of c-Met with significant anti-tumor activity in both ligand-dependent and -

independent tumor models. Its favorable pharmacokinetic properties and demonstrated

mechanism of action through the inhibition of key downstream signaling pathways, such as

PI3K/Akt and MAPK/Erk, provide a solid foundation for its clinical development in cancers with

aberrant c-Met signaling. Further investigation into biomarkers that predict sensitivity to AMG-
458 will be crucial for its successful clinical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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